molecular formula C23H27N5OS B11405029 N-(2,5-dimethylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2,5-dimethylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11405029
M. Wt: 421.6 g/mol
InChI Key: LQWBUZGBMRWOBX-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and thiadiazine rings in the structure contributes to its unique chemical properties and biological activities.

Properties

Molecular Formula

C23H27N5OS

Molecular Weight

421.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H27N5OS/c1-5-16-9-11-17(12-10-16)20-21(30-23-26-25-19(6-2)28(23)27-20)22(29)24-18-13-14(3)7-8-15(18)4/h7-13,20-21,27H,5-6H2,1-4H3,(H,24,29)

InChI Key

LQWBUZGBMRWOBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)CC)C(=O)NC4=C(C=CC(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with various substituted phenylhydrazines. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-DIMETHYLPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific combination of substituents on the triazole and thiadiazine rings, which contribute to its distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research applications .

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